N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide is a chemical compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with piperazine and acetic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential as an anticonvulsant and anti-inflammatory agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of glycogen synthase kinase-3 (GSK-3), which plays a crucial role in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide
- N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide
- N-(3-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-2-furamide
Uniqueness
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide is unique due to its specific structure, which combines the thiadiazole ring with a piperazine moiety. This unique combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
141400-73-9 |
---|---|
Molecular Formula |
C10H17N5OS |
Molecular Weight |
255.34 g/mol |
IUPAC Name |
2-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C10H17N5OS/c1-2-9-12-13-10(17-9)15-5-3-14(4-6-15)7-8(11)16/h2-7H2,1H3,(H2,11,16) |
InChI Key |
IQDIQUIWTZQDGC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)N2CCN(CC2)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.